An In-depth Technical Guide to the Chemical Properties of 4-Methylisoxazole-5-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Methylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 4-Methylisoxazole-5-carboxylic acid is limited. Much of the detailed chemical and physical property information is available for its isomer, 5-Methylisoxazole-4-carboxylic acid. This guide focuses solely on the available information for 4-Methylisoxazole-5-carboxylic acid and provides general methodologies and logical pathways where specific data is absent.
Core Chemical Properties
4-Methylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₅NO₃.[1] It features a five-membered isoxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position.
Physical and Chemical Data
Quantitative data for 4-Methylisoxazole-5-carboxylic acid is sparse in peer-reviewed literature. The following table summarizes the available information, primarily from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Flash Point | 141 °C (285.8 °F) | [2] |
| CAS Number | 261350-46-3 | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4-Methylisoxazole-5-carboxylic acid is not available in the cited literature, a general synthetic strategy can be inferred from established isoxazole synthesis methodologies. The reactivity of the molecule is dictated by the isoxazole ring and the carboxylic acid functional group.
Postulated Synthetic Pathway
A plausible synthetic route to 4-Methylisoxazole-5-carboxylic acid could involve the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation. A conceptual workflow is presented below.
Caption: Conceptual synthesis of 4-Methylisoxazole-5-carboxylic acid.
Chemical Reactivity
The carboxylic acid group is expected to undergo typical reactions such as esterification, amidation, and reduction. The isoxazole ring is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.
Experimental Protocols
Due to the lack of specific published experimental procedures for 4-Methylisoxazole-5-carboxylic acid, the following sections provide generalized protocols for related isoxazole syntheses and analytical characterization. These are intended as a guide for researchers to develop specific methods for the target compound.
General Synthesis of Isoxazole-5-carboxylic Acids via Hydrolysis
This protocol is adapted from the hydrolysis of a related isoxazole ester.
Objective: To hydrolyze an ethyl isoxazole-5-carboxylate to the corresponding carboxylic acid.
Materials:
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Ethyl 4-methylisoxazole-5-carboxylate (starting material)
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Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF)
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Methanol (MeOH)
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Water (H₂O)
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Hydrochloric acid (HCl), 1N solution
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Ethyl acetate
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve the starting ester, ethyl 4-methylisoxazole-5-carboxylate, in a mixture of tetrahydrofuran and methanol in a round-bottom flask equipped with a magnetic stirrer.
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Add a solution of sodium hydroxide in water dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature for 18-20 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the mixture to a separatory funnel.
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Acidify the aqueous phase to a pH of 2 using 1N hydrochloric acid.
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Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash with a saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-Methylisoxazole-5-carboxylic acid.
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Purify the product by recrystallization or column chromatography as needed.
Analytical Characterization Workflow
The following workflow outlines the standard procedures for the analytical characterization of a synthesized isoxazole carboxylic acid.
Caption: Standard workflow for purification and characterization.
Safety and Handling
Safety information for 4-Methylisoxazole-5-carboxylic acid is available from commercial suppliers.
Hazard Classifications:
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Acute Toxicity, Oral (Category 4)[2]
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Skin Irritation (Category 2)[2]
-
Eye Irritation (Category 2)[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Biological Activity
There is no specific information in the searched literature regarding the biological activity or its involvement in any signaling pathways for 4-Methylisoxazole-5-carboxylic acid. However, the isoxazole scaffold is present in a number of biologically active compounds and approved drugs, suggesting that this compound could be of interest in medicinal chemistry and drug discovery programs.
Conclusion
4-Methylisoxazole-5-carboxylic acid is a chemical compound for which there is a notable lack of comprehensive, publicly available scientific data. While basic identifiers and safety information can be obtained from commercial sources, essential physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and any biological activity remain to be thoroughly investigated and published. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the study of this particular isoxazole derivative.
